2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine
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Overview
Description
2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . The affected pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Preparation Methods
The synthesis of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. The ethylsulfonyl group is then introduced through sulfonation reactions. The final step involves the coupling of the piperidine derivative with the pyrimidine ring, often using nucleophilic substitution reactions .
Industrial production methods may involve optimization of these steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace substituents on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion .
Scientific Research Applications
2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Compared to these compounds, 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine rings, which may confer distinct biological activities and applications .
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-3-yl)oxy-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-4-20(17,18)16-7-5-6-12(9-16)19-13-14-10(2)8-11(3)15-13/h8,12H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVJGRPHIOAQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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